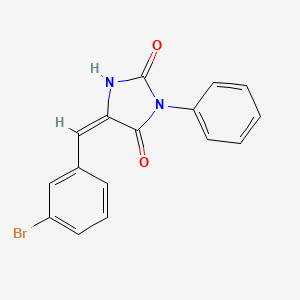

![molecular formula C21H22N4O3 B4933581 methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)

methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate, also known as DBCO-methyl ester, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the azide-alkyne cycloaddition family of bioorthogonal chemical reactions, which have become increasingly popular in recent years.

Mécanisme D'action

Methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester functions by selectively reacting with azides through a bioorthogonal chemical reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction occurs rapidly and selectively, even in the presence of other functional groups, making it an attractive tool for biological labeling and imaging.

Biochemical and Physiological Effects:

methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester has no known direct biochemical or physiological effects on living organisms. Its use is limited to labeling and imaging of biological systems.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester is its ability to selectively react with azides in biological systems. This allows for precise labeling and imaging of biological structures without interfering with other functional groups. However, its use is limited to biological systems that contain azides, which may not be present in all biological structures.

Orientations Futures

The use of methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester in scientific research is still in its early stages, and there are numerous potential applications that have yet to be explored. Some possible future directions include the development of new imaging techniques, the study of protein-protein interactions, and the labeling of specific cell types in complex biological systems. As new applications are discovered, the use of methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester is likely to become even more widespread in scientific research.

Méthodes De Synthèse

The synthesis of methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester involves a multi-step process that begins with the preparation of 4-pentenoic acid. This is followed by the conversion of 4-pentenoic acid to 4-pentenoyl chloride, which is then reacted with sodium azide to form the corresponding azide compound. Finally, the azide compound is reacted with methyl 4-(bromomethyl)butanoate to yield methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester.

Applications De Recherche Scientifique

Methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester has found numerous applications in scientific research due to its ability to selectively react with azides in biological systems. This has made it a valuable tool for studying a wide range of biological processes, including protein-protein interactions, DNA labeling, and imaging of live cells.

Propriétés

IUPAC Name |

methyl 4-[(1-benzhydryltriazole-4-carbonyl)amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-28-19(26)13-8-14-22-21(27)18-15-25(24-23-18)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,15,20H,8,13-14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGKNCBRYFTGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC(=O)C1=CN(N=N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4933507.png)

![methyl 6-methyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933512.png)

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4933522.png)

![2-methyl-5-[4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4933524.png)

![1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933538.png)

![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933560.png)

![2-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4933579.png)

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)

![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)